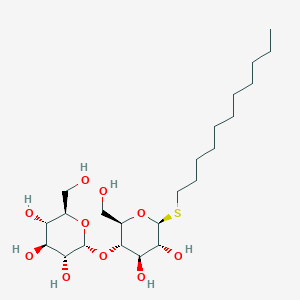
FSP-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FSP-3 is an anticoagulant: it irreversibly inhibits serine proteinase α-thrombine. Fluorocontaining phosphonate,synthetised. Irreversible anti-coagulant activity: King=1.4 x 10-3 mol-1 min-1.
Wissenschaftliche Forschungsanwendungen
Microstructure and Mechanical Properties Enhancement
Research has shown that friction stir processing (FSP) can significantly refine particle and grain size in materials, enhancing their mechanical properties. For example, a study demonstrated that multi-pass FSP on a hypo-eutectic Al–Si automotive alloy, especially with pre-process thermal treatment, leads to finer silicon particles and aluminum grains. This refinement positively impacts the material's mechanical properties, such as ductility and tensile strength (Meenia et al., 2016).
Functional-Structural Plant Models (FSPMs)
FSPMs represent a novel paradigm in plant biology research. They integrate detailed plant structure modeling with physiological functions, enabling the study of plant growth and development at various spatial and temporal scales. This approach aids in understanding the complex 3-D structure of plants and their interaction with the environment, finding applications in agronomy and plant sciences (Sievänen et al., 2014).
Nanoparticle Synthesis via Flame Spray Pyrolysis (FSP)
FSP is a versatile technique for synthesizing nanostructural materials with engineered functionalities. It's widely used in producing nanoparticles for diverse applications, including catalysts and sensor materials. FSP enables the creation of unique material morphologies, such as core-shell structures and nanorods, through a scalable and efficient process (Teoh et al., 2010).
Computational Botany and Plant Science
FSP models have become essential in computational botany, integrating concepts from plant science, computer science, and mathematics. They simulate plant growth and morphology, contributing to understanding plant development and environmental interactions. FSP models are increasingly used to address complex questions in plant systems that are challenging to explore empirically (Evers et al., 2018).
Eigenschaften
Produktname |
FSP-3 |
|---|---|
Molekularformel |
C19H28F6NO5PS |
Molekulargewicht |
527.46 g/mol |
Reinheit |
≥ 99% (NMR) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)





![9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene](/img/structure/B1149813.png)